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molecular formula C10H17NO3 B118031 N-Boc-2-piperidone CAS No. 85908-96-9

N-Boc-2-piperidone

Cat. No. B118031
M. Wt: 199.25 g/mol
InChI Key: ULMHMJAEGZPQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05300678

Procedure details

In another process, described in J. Org. Chem. Vol. 48, pp. 2424 to 2426 (1983), δ-valerolactam is reacted with tert-butyl oxydiformate in a first stage to form N-tert-butoxycarbonylvalerolactam, which is then broken down in a second stage with 1.1 equivalents of sodium methylate to form methyl 5-(O-tert.-butylurethano)valerate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl oxydiformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[O:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=O)C([O-])=O>>[C:15]([O:14][C:12]([N:6]1[CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:7])=[O:8])([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCN1)=O
Name
tert-butyl oxydiformate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C(=O)[O-])C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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